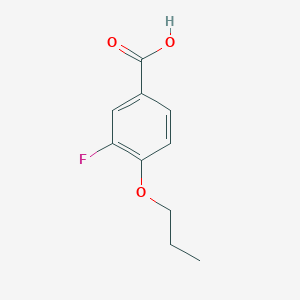

3-Fluoro-4-propoxybenzoic acid

CAS No.: 203115-97-3

Cat. No.: VC13400353

Molecular Formula: C10H11FO3

Molecular Weight: 198.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 203115-97-3 |

|---|---|

| Molecular Formula | C10H11FO3 |

| Molecular Weight | 198.19 g/mol |

| IUPAC Name | 3-fluoro-4-propoxybenzoic acid |

| Standard InChI | InChI=1S/C10H11FO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13) |

| Standard InChI Key | LRODKDWZDVBONM-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=C(C=C1)C(=O)O)F |

| Canonical SMILES | CCCOC1=C(C=C(C=C1)C(=O)O)F |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

3-Fluoro-4-propoxybenzoic acid belongs to the benzoic acid family, featuring:

-

A fluorine substituent at the 3-position, imparting electron-withdrawing effects.

-

A propoxy group (-OCHCHCH) at the 4-position, enhancing lipophilicity.

-

A carboxylic acid functional group at the 1-position, enabling salt formation and esterification.

The IUPAC name is 3-fluoro-4-propoxybenzoic acid, and its canonical SMILES string is CCCOC1=C(C=C(C=C1)C(=O)O)F .

Table 1: Key Molecular Descriptors

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is synthesized through two main approaches:

Nucleophilic Substitution

Reactants: 3-Fluorobenzoic acid and propyl halides (e.g., 1-bromopropane).

Conditions: Base (KCO or NaOH), polar aprotic solvent (DMF), 80–100°C, 6–12 hours.

Mechanism: The propoxy group replaces a halogen or hydroxyl group via S2.

Oxidation of 3-Fluoro-4-propoxybenzaldehyde

Reactants: 3-Fluoro-4-propoxybenzaldehyde.

Conditions: KMnO or CrO in acidic medium, 60–80°C .

Yield: 70–85% after recrystallization.

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | >95 | Scalable for industrial use | |

| Oxidation of Aldehyde | 70–85 | >98 | High selectivity |

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol, and insoluble in water .

-

Stability: Stable under inert conditions but prone to decarboxylation at >200°C. Requires storage at -20°C to prevent hydrolysis .

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 1.05 (t, 3H, -CHCH), 1.80 (m, 2H, -OCHCH), 4.02 (t, 2H, -OCH), 7.12 (d, 1H, Ar-H), 7.95 (d, 1H, Ar-H) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a precursor to:

-

Anticancer Agents: Fluorine enhances binding to kinase targets .

-

Neuroprotective Drugs: Ester derivatives (e.g., ethyl 3-fluoro-4-propoxybenzoylformate) show activity in Alzheimer’s models .

Agrochemicals

-

Herbicides: Modifies auxin-like activity in plant growth regulators .

-

Pesticides: Serves as a scaffold for nicotinic acetylcholine receptor inhibitors .

Materials Science

Table 3: Industrial Applications

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume